molecular formula C16H18Cl4O2 B14380249 1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene CAS No. 88335-02-8

1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene

Cat. No.: B14380249
CAS No.: 88335-02-8
M. Wt: 384.1 g/mol
InChI Key: FGMABUQLESSIDM-UHFFFAOYSA-N
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Description

1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene is a chemical compound that belongs to the class of aromatic compounds It consists of a benzene ring substituted with two 5,5-dichloropent-4-en-1-yl groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene typically involves the following steps:

    Starting Materials: The synthesis begins with benzene and 5,5-dichloropent-4-en-1-ol.

    Formation of Intermediates: The 5,5-dichloropent-4-en-1-ol is converted to its corresponding chloride using thionyl chloride (SOCl2) under reflux conditions.

    Coupling Reaction: The resulting 5,5-dichloropent-4-en-1-yl chloride is then reacted with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as distillation and recrystallization to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Oxidation Reactions: The double bonds in the 5,5-dichloropent-4-en-1-yl groups can be oxidized to form epoxides or other oxidation products.

    Reduction Reactions: The compound can undergo reduction reactions to form saturated derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be employed.

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can be used.

Major Products

    Substitution: Products may include derivatives with different substituents replacing the chlorine atoms.

    Oxidation: Products may include epoxides or diols.

    Reduction: Products may include saturated hydrocarbons.

Scientific Research Applications

1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active compound.

    Industry: It can be used in the development of new materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to changes in biological pathways. The presence of reactive functional groups, such as double bonds and chlorine atoms, allows it to participate in various chemical reactions that can modulate its activity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(dichlorophosphino)benzene: An organophosphorus compound with similar structural features but different functional groups.

    2,5-Bis(chloromethyl)-1,4-dimethoxybenzene: Another benzene derivative with different substituents.

Uniqueness

1,2-Bis[(5,5-dichloropent-4-en-1-yl)oxy]benzene is unique due to the presence of two 5,5-dichloropent-4-en-1-yl groups, which impart distinct chemical and physical properties

Properties

CAS No.

88335-02-8

Molecular Formula

C16H18Cl4O2

Molecular Weight

384.1 g/mol

IUPAC Name

1,2-bis(5,5-dichloropent-4-enoxy)benzene

InChI

InChI=1S/C16H18Cl4O2/c17-15(18)9-3-5-11-21-13-7-1-2-8-14(13)22-12-6-4-10-16(19)20/h1-2,7-10H,3-6,11-12H2

InChI Key

FGMABUQLESSIDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OCCCC=C(Cl)Cl)OCCCC=C(Cl)Cl

Origin of Product

United States

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